molecular formula C18H15Cl2N3O B11281400 3-(4-chlorophenyl)-N-[2-(4-chlorophenyl)ethyl]-1H-pyrazole-5-carboxamide

3-(4-chlorophenyl)-N-[2-(4-chlorophenyl)ethyl]-1H-pyrazole-5-carboxamide

Cat. No.: B11281400
M. Wt: 360.2 g/mol
InChI Key: KIWZPXBXVWVESG-UHFFFAOYSA-N
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Description

3-(4-chlorophenyl)-N-[2-(4-chlorophenyl)ethyl]-1H-pyrazole-5-carboxamide is a synthetic organic compound known for its unique chemical structure and potential applications in various fields. This compound features a pyrazole ring substituted with chlorophenyl groups, making it an interesting subject for chemical research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-chlorophenyl)-N-[2-(4-chlorophenyl)ethyl]-1H-pyrazole-5-carboxamide typically involves the reaction of 4-chlorobenzaldehyde with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then cyclized to form the pyrazole ring. The final step involves the reaction of the pyrazole derivative with 4-chlorophenylacetic acid under appropriate conditions to yield the target compound .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, can enhance yield and purity. Continuous flow reactors and automated synthesis platforms may also be employed to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

3-(4-chlorophenyl)-N-[2-(4-chlorophenyl)ethyl]-1H-pyrazole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The chlorophenyl groups can participate in nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide or other strong bases in polar solvents.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted pyrazole derivatives.

Scientific Research Applications

3-(4-chlorophenyl)-N-[2-(4-chlorophenyl)ethyl]-1H-pyrazole-5-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential as a therapeutic agent in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(4-chlorophenyl)-N-[2-(4-chlorophenyl)ethyl]-1H-pyrazole-5-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(4-chlorophenyl)-N-[2-(4-chlorophenyl)ethyl]-1H-pyrazole-5-carboxamide is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct chemical and biological properties. Its dual chlorophenyl groups contribute to its stability and reactivity, making it a valuable compound for various applications.

Properties

Molecular Formula

C18H15Cl2N3O

Molecular Weight

360.2 g/mol

IUPAC Name

3-(4-chlorophenyl)-N-[2-(4-chlorophenyl)ethyl]-1H-pyrazole-5-carboxamide

InChI

InChI=1S/C18H15Cl2N3O/c19-14-5-1-12(2-6-14)9-10-21-18(24)17-11-16(22-23-17)13-3-7-15(20)8-4-13/h1-8,11H,9-10H2,(H,21,24)(H,22,23)

InChI Key

KIWZPXBXVWVESG-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CCNC(=O)C2=CC(=NN2)C3=CC=C(C=C3)Cl)Cl

Origin of Product

United States

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